N-benzyl-N-methylthiophene-2-carboxamide
Overview
Description
N-benzyl-N-methylthiophene-2-carboxamide is a chemical compound with the molecular formula C13H13NOS. It is known for its unique structure, which includes a thiophene ring, a benzyl group, and a methyl group attached to a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-methylthiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with benzylamine and methylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the carboxamide bond . The reaction conditions may include:
Temperature: Moderate temperatures (e.g., 60-80°C) are often used.
Solvent: Common solvents include dichloromethane or ethanol.
Catalyst: Dehydrating agents such as thionyl chloride or carbodiimides may be used.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-methylthiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under specific conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-N-methylthiophene-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-benzyl-N-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring and carboxamide group are key functional groups that contribute to its reactivity and biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-methylthiophene-3-carboxamide
- N-benzyl-N-ethylthiophene-2-carboxamide
- N-benzyl-N-methylfuran-2-carboxamide
Uniqueness
N-benzyl-N-methylthiophene-2-carboxamide is unique due to its specific substitution pattern on the thiophene ring and the presence of both benzyl and methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-benzyl-N-methylthiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c1-14(10-11-6-3-2-4-7-11)13(15)12-8-5-9-16-12/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMHZQWNSHYHOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349944 | |
Record name | N-Benzyl-N-methylthiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349404-48-4, 5245-93-2 | |
Record name | N-Methyl-N-(phenylmethyl)-2-thiophenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=349404-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzyl-N-methylthiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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